molecular formula C17H22N2O4 B4804251 Methyl 2-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate

Methyl 2-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate

Cat. No.: B4804251
M. Wt: 318.4 g/mol
InChI Key: PZFMESBOSLKGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate is a complex organic compound that features a pyrrolidine ring, a benzoate ester, and a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino acid or a γ-lactam.

    Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using butyl halides in the presence of a base.

    Formation of the Benzoate Ester: The benzoate ester is formed through an esterification reaction involving methanol and benzoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 2-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of Methyl 2-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The pyrrolidine ring and benzoate ester can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The butyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-5-{[(5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino}benzoate: This compound has a similar structure but contains a chloro and oxathiin group.

    Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate: This compound is similar but has a methyl group instead of a butyl group.

Uniqueness

Methyl 2-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can be leveraged in designing compounds with specific biological activities or material properties.

Properties

IUPAC Name

methyl 2-[(1-butyl-5-oxopyrrolidine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-3-4-9-19-11-12(10-15(19)20)16(21)18-14-8-6-5-7-13(14)17(22)23-2/h5-8,12H,3-4,9-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFMESBOSLKGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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